JNJ-26990990 vs. Topiramate: Quantified Reduction in Carbonic Anhydrase-II Inhibition
JNJ-26990990 exhibits minimal inhibition of human carbonic anhydrase-II (hCA-II) with an IC₅₀ of 110 μM, representing a substantial reduction in CA-II affinity compared to the first-generation sulfamide topiramate, which potently inhibits hCA-II with an IC₅₀ in the low nanomolar range (~5-10 nM) [1]. This ~10,000-fold difference in inhibitory potency directly addresses the CA-mediated adverse effects (metabolic acidosis, kidney stones, cognitive dulling) that constrain topiramate's clinical utility [2].
| Evidence Dimension | Human Carbonic Anhydrase-II (hCA-II) Inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 110 μM |
| Comparator Or Baseline | Topiramate: IC₅₀ ≈ 5-10 nM |
| Quantified Difference | ~10,000-fold weaker inhibition |
| Conditions | In vitro enzymatic assay; recombinant human CA-II |
Why This Matters
This quantitative reduction in CA-II inhibition supports the selection of JNJ-26990990 over topiramate for studies requiring anticonvulsant activity without carbonic anhydrase-mediated confounding effects.
- [1] Parker MH, et al. J Med Chem. 2009;52(23):7528-7536. Reported IC₅₀ = 110 μM for hCA-II inhibition by JNJ-26990990. View Source
- [2] Dodgson SJ, Shank RP, Maryanoff BE. Topiramate as an inhibitor of carbonic anhydrase isoenzymes. Epilepsia. 2000;41(Suppl 1):S35-S39. View Source
